molecular formula C10H12N2O3 B1306256 N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide CAS No. 99068-59-4

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Cat. No.: B1306256
CAS No.: 99068-59-4
M. Wt: 208.21 g/mol
InChI Key: LJXBBVIIWHUUSY-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxin Derivatives

The development of benzodioxin chemistry traces its origins to fundamental discoveries in heterocyclic chemistry spanning several decades. The benzodioxin scaffold, characterized by its fused benzene and dioxin ring systems, emerged as a significant structural motif following early investigations into oxygen-containing heterocycles. Historical research established that benzodioxin derivatives possess unique conformational properties due to the constrained nature of the dioxin ring, which influences both their chemical reactivity and biological profiles. The systematic exploration of benzodioxin chemistry gained momentum through investigations into related compounds, where researchers recognized the potential of these scaffolds for pharmaceutical applications.

Early synthetic approaches to benzodioxin derivatives involved traditional organic transformations, including cyclization reactions of appropriate precursors containing catechol units with various electrophilic reagents. These foundational studies established the basic synthetic methodologies that would later be refined and expanded to accommodate more complex derivatives such as N-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-acetamide. The historical progression of benzodioxin chemistry demonstrates a clear evolution from simple structural motifs to increasingly sophisticated derivatives designed for specific applications.

Significance of N-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-acetamide in Chemical Research

N-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-acetamide occupies a unique position in contemporary chemical research due to its distinctive molecular architecture and potential applications. The compound serves as a representative example of how functional group modifications on the benzodioxin core can significantly alter molecular properties and potential applications. Research has shown that the specific positioning of the amino group at the 7-position and the acetamide functionality at the 6-position creates a unique electronic environment that influences both chemical reactivity and potential biological interactions.

Property Value Reference
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
CAS Number 99068-59-4
IUPAC Name N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The compound's significance extends beyond its structural novelty to its role as a synthetic intermediate and potential lead compound for further derivatization. Studies have demonstrated that benzodioxin derivatives with amino substitution patterns similar to this compound exhibit enhanced reactivity in various chemical transformations, making them valuable building blocks for complex molecule synthesis. Furthermore, the acetamide functionality provides additional opportunities for chemical modification through standard amide chemistry, expanding the compound's utility in synthetic applications.

Overview of Benzodioxin-Based Compounds in Scientific Literature

The scientific literature reveals an extensive body of research focused on benzodioxin-based compounds, reflecting their broad utility across multiple disciplines. Comprehensive reviews have highlighted the versatility of the benzodioxin scaffold in medicinal chemistry applications, where these compounds serve as templates for developing agents with diverse biological activities. The 1,4-benzodioxane framework, closely related to the benzodioxin system, has been extensively studied and validated as an effective scaffold for drug design, with numerous derivatives demonstrating significant pharmacological potential.

Research investigations have systematically explored structure-activity relationships within benzodioxin families, revealing how specific substitution patterns influence molecular properties and biological activities. Studies focusing on benzodioxin carboxamide derivatives, which share structural similarities with N-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-acetamide, have demonstrated the importance of nitrogen-containing functional groups in modulating compound activity. These investigations have established fundamental principles for designing benzodioxin derivatives with targeted properties.

The synthetic chemistry of benzodioxin compounds has evolved to encompass sophisticated methodologies, including palladium-catalyzed reactions that enable efficient construction of complex derivatives. Recent synthetic approaches have emphasized the development of versatile routes that accommodate diverse functional group modifications, reflecting the growing interest in benzodioxin derivatives for various applications. The literature demonstrates consistent growth in benzodioxin research, with increasing emphasis on understanding the relationship between structural features and functional properties.

Current Research Trends in Heterocyclic Chemistry Related to Benzodioxins

Contemporary research in benzodioxin chemistry reflects several important trends that highlight the continued relevance of these compounds in modern chemical science. One significant trend involves the development of novel synthetic methodologies that enable more efficient and selective synthesis of benzodioxin derivatives. Recent studies have focused on copper-catalyzed approaches for synthesizing benzodioxin scaffolds, demonstrating improved reaction conditions and broader substrate scope compared to traditional methods.

The integration of green chemistry principles into benzodioxin synthesis represents another important research direction. Investigations have explored environmentally friendly synthetic routes that minimize waste generation and utilize sustainable reaction conditions. These approaches align with contemporary emphasis on sustainable chemical practices while maintaining synthetic efficiency and product quality.

Advanced functionalization strategies for benzodioxin scaffolds have emerged as a major research focus, with studies exploring diverse approaches for introducing complex functional groups onto the benzodioxin core. Recent research has demonstrated the utility of various catalytic systems, including metal catalysis, photocatalysis, and organocatalysis, for achieving selective functionalization of benzodioxin derivatives. These methodologies enable access to highly functionalized benzodioxin compounds that would be difficult to prepare using traditional synthetic approaches.

The development of benzodioxin derivatives for specialized applications represents an expanding research area. Studies have explored the use of benzodioxin scaffolds in materials science applications, including the development of compounds with unique optical and electronic properties. Additionally, research has investigated benzodioxin derivatives as potential building blocks for complex natural product synthesis and as templates for developing molecular probes for biological studies.

Pharmacological Significance of Benzodioxin Scaffolds

The pharmacological significance of benzodioxin scaffolds has been extensively documented through numerous research studies demonstrating their potential across diverse therapeutic areas. Benzodioxin derivatives have shown particular promise as selective antagonists for various receptor subtypes, with studies revealing their ability to achieve high selectivity profiles that are valuable for therapeutic applications. Research has established that the benzodioxin framework provides an optimal balance of conformational constraint and functional group accessibility that facilitates specific receptor interactions.

Investigations into benzodioxin-based compounds have revealed their potential as monoamine oxidase inhibitors, representing a significant therapeutic target for neurological and psychiatric conditions. Studies have demonstrated that properly substituted benzodioxin derivatives can achieve selective inhibition of monoamine oxidase B with high potency and favorable selectivity profiles. The reversible nature of inhibition observed with certain benzodioxin derivatives represents an important advantage for therapeutic applications, as it reduces the potential for adverse interactions.

Biological Target Activity Type Representative Compounds Key Findings Reference
Alpha-1 Adrenoreceptors Selective Antagonism Benzodioxan derivatives High subtype selectivity achieved
Monoamine Oxidase B Reversible Inhibition 1,4-Benzodioxan chalcones Competitive inhibition mechanism
5-HT1A Receptors Partial Agonism Modified benzodioxanes Full agonist activity demonstrated

The development of benzodioxin derivatives as potential anticancer agents represents another significant area of pharmacological research. Studies have explored how structural modifications to the benzodioxin core influence cytotoxic activity against various cancer cell lines. These investigations have revealed that specific substitution patterns can enhance anticancer potency while maintaining acceptable selectivity profiles.

Research has also demonstrated the potential of benzodioxin scaffolds in developing antibacterial agents, particularly for treating challenging infections caused by resistant pathogens. Studies focusing on benzodioxin-containing oxazolidinones have shown superior activity compared to established antibiotics against specific bacterial strains, highlighting the potential for developing next-generation antimicrobial agents based on benzodioxin scaffolds. The ability to achieve enhanced antibacterial activity through strategic structural modifications of the benzodioxin core represents a promising approach for addressing current challenges in antimicrobial therapy.

The versatility of benzodioxin scaffolds in accommodating diverse pharmacophores while maintaining favorable drug-like properties has positioned these compounds as valuable templates for drug discovery efforts. Research continues to explore new therapeutic applications for benzodioxin derivatives, with ongoing studies investigating their potential in areas such as neuroprotection, metabolic disorders, and inflammatory conditions.

Properties

IUPAC Name

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXBBVIIWHUUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389823
Record name N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99068-59-4
Record name N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(7-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For instance, nitration of the benzodioxin ring can be carried out using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide exhibit antioxidant properties. A study involving flavonoid acetamides demonstrated that structural modifications could enhance bioavailability and antioxidant activity. The antioxidant capacity was assessed using the DPPH assay, with IC50 values indicating effective radical scavenging abilities .

Neuropharmacological Effects

The compound has been evaluated for its potential neuropharmacological effects. In vitro studies have shown that it may interact with serotonin receptors, suggesting possible implications in treating mood disorders . Additionally, its structural similarity to known neuroactive compounds positions it as a potential lead for developing antidepressants.

Anticancer Properties

Preliminary studies have suggested that this compound derivatives may possess anticancer activity. Research into related compounds indicates that modifications can lead to enhanced cytotoxicity against various cancer cell lines . Case studies have reported promising results in inhibiting tumor growth in animal models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antioxidant ActivityIC50 values ranging from 31.52 to 198.41 µM
NeuropharmacologicalPotential interaction with serotonin receptors
Anticancer ActivityCytotoxic effects on cancer cell lines

Case Study 1: Antioxidant Evaluation

In a study focusing on flavonoid acetamides, the antioxidant capacity of this compound was evaluated alongside its derivatives. The results indicated that certain modifications significantly improved both the antioxidant activity and bioavailability of the compounds tested .

Case Study 2: Neuropharmacological Screening

A series of experiments were conducted to assess the neuropharmacological effects of this compound on serotonin receptors. The findings revealed that the compound could act as a selective agonist for specific receptor subtypes, suggesting its potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxin ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide with key analogs, focusing on structural variations, physicochemical properties, and inferred applications.

Nitro Derivative: N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

  • Structure: Substitution of the amino group with a nitro (-NO₂) group at position 5.
  • Molecular Formula: C₁₀H₁₀N₂O₅ (vs. C₁₀H₁₂N₂O₄ for the amino analog) .
  • Key Properties: Electron-withdrawing effect: The nitro group reduces electron density on the aromatic ring, decreasing nucleophilicity compared to the amino derivative. Stability: Nitro groups are less reactive under acidic/basic conditions but may act as intermediates for synthesizing amino derivatives via reduction.
  • Applications : Primarily used as a synthetic precursor; nitro groups are common in explosives and dyes but less prevalent in bioactive molecules due to toxicity concerns.

Acetyl Derivative: N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

  • Structure : Features an acetyl (-COCH₃) group at position 6.
  • Molecular Formula: C₁₂H₁₃NO₄ (CAS: 63546-20-3) .
  • Steric effects: Bulky substituents may hinder interactions with biological targets compared to the smaller amino group.
  • Applications : Acetylated benzodioxins are explored in organic synthesis but lack direct pharmacological data in the provided evidence.

Bromobenzoyl Derivative: N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

  • Structure : Substituted with a 2-bromobenzoyl group at position 7.
  • Molecular Formula: C₁₈H₁₅BrNO₅ .
  • Key Properties :
    • Electrophilic character : The bromobenzoyl group introduces steric bulk and electron-withdrawing effects, altering reactivity.
    • Halogen bonding : Bromine may facilitate interactions with biomolecules, though this is speculative without direct data.
  • Applications : Likely used in cross-coupling reactions or as a structural probe in medicinal chemistry.

Triazole-Sulfanyl Derivative: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Structure : Incorporates a triazole-sulfanyl moiety linked to the acetamide group.
  • Molecular Formula : C₂₀H₂₀N₆O₃S .
  • Biological relevance: Similar sulfanyl-acetamide derivatives are studied as enzyme inhibitors (e.g., PI3K) .
  • Applications: Potential use in kinase inhibition or antimicrobial agents, though specific data for this compound are unavailable.

Data Table: Comparative Overview

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Functional Attributes
This compound -NH₂ C₁₀H₁₂N₂O₄ 224.22 g/mol Hydrogen bonding, derivatization
N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide -NO₂ C₁₀H₁₀N₂O₅ 238.20 g/mol Electron-withdrawing, intermediate
N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide -COCH₃ C₁₂H₁₃NO₄ 247.24 g/mol Lipophilic, steric bulk
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide -CO(2-BrC₆H₄) C₁₈H₁₅BrNO₅ 422.22 g/mol Halogen bonding, bulky substituent

Biological Activity

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is an organic compound that belongs to the benzodioxin class, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol
  • Chemical Structure : The compound features an amino group at the 7th position of the benzodioxin ring and an acetamide group attached to the nitrogen atom.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzodioxin Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Amino Group : Nitration followed by reduction using agents such as tin(II) chloride.
  • Acetylation : Acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting or activating various biological pathways.
  • Binding Affinity : The structural characteristics of the benzodioxin ring may enhance binding affinity and specificity towards molecular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have suggested that compounds within the benzodioxin class possess anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound may exhibit antibacterial and antifungal activities .

Case Studies

  • Antitumor Activity in Rodent Models :
    • A study evaluated the effects of related dihydrodiols on tumor initiation in mouse skin models. While specific data on this compound is limited, related compounds showed significant tumor-promoting activity .
  • Enzyme Inhibition Studies :
    • Research has indicated that benzodioxin derivatives can inhibit specific enzymes involved in cancer progression. The mechanism often involves competitive inhibition where the compound mimics the natural substrate .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityExhibited cytotoxicity against cancer cell lines
Antimicrobial PropertiesPotential antibacterial and antifungal effects observed
Enzyme InteractionCompetitive inhibition observed in enzyme assays

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide?

  • Methodological Answer : The compound can be synthesized via sulfonylation or acetamide coupling. For example, describes a method where N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)amine reacts with acyl chlorides (e.g., 2-bromoacetamides) in DMF using lithium hydride as a base. Key steps include pH control (9–10 with Na₂CO₃) and purification via TLC monitoring. Yield optimization requires stoichiometric adjustments (e.g., 1:1.2 molar ratio of amine to acyl chloride) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Spectral characterization is critical. Use ¹H NMR (500 MHz, CDCl₃) to identify aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.1–2.2 ppm). IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹). CHN elemental analysis ensures ≥95% purity, as demonstrated in for analogous derivatives .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests in recommend storage at 2–8°C under inert gas to prevent hydrolysis of the acetamide group. Avoid prolonged exposure to light due to the aromatic dihydrodioxin moiety .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety data in and indicate hazard code H302 (harmful if swallowed) and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with 10% acetic acid followed by sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme inhibitory activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like α-glucosidase or acetylcholinesterase ( ) can identify binding affinities. Parameterize the ligand using Gaussian09 (B3LYP/6-31G*) for geometry optimization. Validate predictions with in vitro assays using IC₅₀ measurements .

Q. What strategies improve synthetic yields of derivatives with modified substituents?

  • Methodological Answer : Bromination at the acetamide side chain () using pyridinium tribromide in DCM increases reactivity for subsequent substitutions (e.g., Suzuki coupling). Optimize reaction time (24–48 hours) and temperature (25–40°C). Purification via column chromatography (silica gel, hexane/EtOAc 3:1) enhances yields to ~70% .

Q. How do structural modifications influence pharmacological activity?

  • Methodological Answer : SAR studies in show that substituting the phenyl group with electron-withdrawing groups (e.g., -F, -NO₂) enhances acetylcholinesterase inhibition. Replace the acetamide with sulfonamide ( ) to improve metabolic stability. In vitro cytotoxicity assays (MTT protocol) validate selectivity .

Q. What analytical techniques resolve contradictions in purity assessments?

  • Methodological Answer : Discrepancies between HPLC (98% purity in ) and elemental analysis arise from residual solvents. Use GC-MS (Headspace mode) to detect volatile impurities (e.g., DMF). Adjust recrystallization solvents (ethanol/water) to achieve ≥99% purity .

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